molecular formula C14H10Cl2O2 B8761748 EINECS 289-287-3 CAS No. 86914-72-9

EINECS 289-287-3

Cat. No.: B8761748
CAS No.: 86914-72-9
M. Wt: 281.1 g/mol
InChI Key: LNAURVNIKFHZNB-UHFFFAOYSA-N
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Description

4’,5-Dichloro-2-hydroxy-3-methylbenzophenone is an organic compound with the molecular formula C14H10Cl2O2. It is a derivative of benzophenone, characterized by the presence of two chlorine atoms, a hydroxyl group, and a methyl group on the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5-Dichloro-2-hydroxy-3-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 3,4-dichloro-2-hydroxy-5-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of 4’,5-Dichloro-2-hydroxy-3-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4’,5-Dichloro-2-hydroxy-3-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 4’,5-dichloro-2-hydroxy-3-methylbenzophenone ketone.

    Reduction: Formation of 4’,5-dichloro-2-hydroxy-3-methylbenzophenone alcohol.

    Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

4’,5-Dichloro-2-hydroxy-3-methylbenzophenone has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’,5-Dichloro-2-hydroxy-3-methylbenzophenone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2’,5-Dichloro-2-hydroxy-4-methylbenzophenone
  • 4’,5-Dichloro-2-hydroxybenzophenone
  • 4’,5-Dichloro-3-methylbenzophenone

Uniqueness

4’,5-Dichloro-2-hydroxy-3-methylbenzophenone is unique due to the specific arrangement of its functional groups. The presence of both chlorine atoms and the hydroxyl group on the benzene ring enhances its reactivity and potential applications. Compared to similar compounds, it offers a distinct balance of chemical stability and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

86914-72-9

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C14H10Cl2O2/c1-8-6-11(16)7-12(13(8)17)14(18)9-2-4-10(15)5-3-9/h2-7,17H,1H3

InChI Key

LNAURVNIKFHZNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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